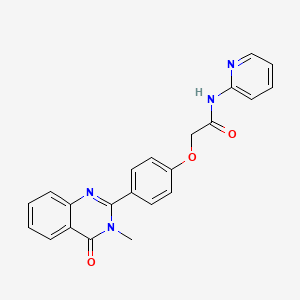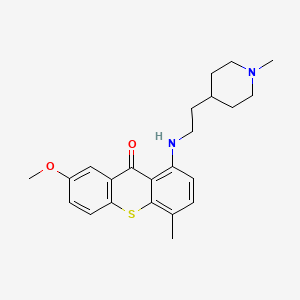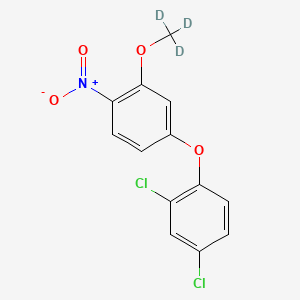
N-(5-(3-(2-Trifluoromethyl-4-methoxyphenyl)-4-pyridyl)thiazole-2-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRT 0105446, also known as compound 22d, is a potent inhibitor of LIM domain kinase 1 (LIMK1). It has an inhibitory concentration (IC50) of 8 nanomolar. This compound has shown significant potential in inhibiting the growth of MCF-7 breast cancer cells and the invasion of MDA-MB-231 cells by reducing the expression of phosphorylated cofilin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CRT 0105446 involves multiple steps, starting with the preparation of key intermediates. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production methods for CRT 0105446 are not widely available in the public domain. Typically, such compounds are produced in specialized facilities under strict quality control measures to ensure high purity and consistency. The production process involves large-scale synthesis, purification, and formulation steps .
Chemical Reactions Analysis
Types of Reactions: CRT 0105446 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the trifluoromethyl and methoxy groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving CRT 0105446 include dimethyl sulfoxide (DMSO), ethanol, and various acids and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed: The major products formed from the reactions involving CRT 0105446 depend on the specific reaction conditions. For example, substitution reactions may result in the formation of derivatives with different functional groups, while oxidation and reduction reactions may lead to changes in the oxidation state of the compound .
Scientific Research Applications
CRT 0105446 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of LIM domain kinase 1. In biology, it is used to investigate the role of LIM domain kinase 1 in cell motility and invasion. In medicine, CRT 0105446 has shown potential as a therapeutic agent for the treatment of cancer, particularly breast cancer. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
CRT 0105446 exerts its effects by inhibiting LIM domain kinase 1, which is involved in the regulation of the actin cytoskeleton. By inhibiting LIM domain kinase 1, CRT 0105446 reduces the phosphorylation of cofilin, a protein that plays a key role in actin filament dynamics. This leads to a decrease in cell motility and invasion, making it a potential therapeutic agent for the treatment of cancer .
Comparison with Similar Compounds
Similar Compounds: Some similar compounds to CRT 0105446 include BMS-5 (LIMKI 3), which is also a potent inhibitor of LIM domain kinase 1 and LIM domain kinase 2. BMS-5 has an inhibitory concentration (IC50) of 7 nanomolar for LIM domain kinase 1 and 8 nanomolar for LIM domain kinase 2 .
Uniqueness: CRT 0105446 is unique in its high potency and selectivity for LIM domain kinase 1. Its ability to inhibit cell motility and invasion at low concentrations makes it a valuable tool for scientific research and a potential therapeutic agent for cancer treatment .
Properties
Molecular Formula |
C20H18F3N3O2S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[5-[3-[4-methoxy-2-(trifluoromethyl)phenyl]pyridin-4-yl]-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H18F3N3O2S/c1-11(2)18(27)26-19-25-10-17(29-19)14-6-7-24-9-15(14)13-5-4-12(28-3)8-16(13)20(21,22)23/h4-11H,1-3H3,(H,25,26,27) |
InChI Key |
UIQNMIISGRIHIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)C2=C(C=NC=C2)C3=C(C=C(C=C3)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)





![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
![4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B12398411.png)


